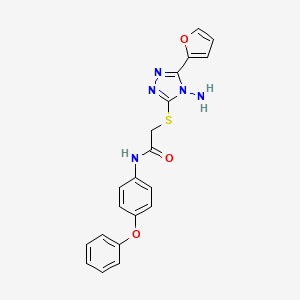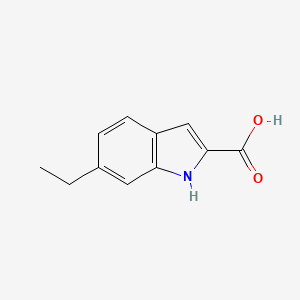![molecular formula C17H16N2O2S2 B2766719 N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide CAS No. 303033-68-3](/img/structure/B2766719.png)
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound with significant implications across various fields of science. Its unique chemical structure presents numerous possibilities for synthetic applications and functional uses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multi-step organic synthesis. Initial steps often include the formation of intermediate compounds through reactions like sulfonation, nitration, or acylation. Specific conditions such as temperature, solvent, and pH play crucial roles in the reaction's outcome.
Industrial Production Methods: On an industrial scale, the production of this compound might leverage continuous flow processes to ensure higher yields and consistent purity. Common methods include solvent extraction, crystallization, and chromatography to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo a variety of chemical reactions such as:
Oxidation: Conversion to sulfoxides or sulfones using reagents like hydrogen peroxide.
Reduction: Formation of sulfides under the influence of reducing agents like lithium aluminum hydride.
Substitution: Introduction of different substituents on the benzene ring using electrophilic aromatic substitution reactions.
Common Reagents and Conditions: Oxidation reactions often use hydrogen peroxide or peracids at moderate temperatures. Reduction reactions require strong reducing agents such as lithium aluminum hydride, and substitution reactions typically employ conditions such as acid catalysts and elevated temperatures.
Major Products: The reactions can yield products like sulfoxides, sulfones, or various substituted aromatic compounds depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound serves as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.
Medicine: Pharmacologically, it may be explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities, due to its unique molecular framework.
Industry: In industry, it is utilized in the synthesis of specialty chemicals, dyes, and pigments, owing to its stable aromatic core and versatile functional groups.
Mecanismo De Acción
Molecular Targets and Pathways: The mechanism of action typically involves the interaction of the compound with specific molecular targets such as enzymes or receptors. Its aromatic structure allows it to intercalate with DNA, inhibit enzyme activity, or modulate receptor signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds: Comparable compounds include:
N-phenyl-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
N-(2-thiomethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide
Uniqueness: N-[2-(methylsulfanyl)phenyl]-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide stands out due to its specific sulfur-containing phenyl group, which imparts unique reactivity and potential biological activity compared to its analogs.
Hope this deep dive into this compound was as fascinating for you as it was for me to explore!
Propiedades
IUPAC Name |
N-(2-methylsulfanylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-22-13-8-4-2-6-11(13)18-16(20)10-15-17(21)19-12-7-3-5-9-14(12)23-15/h2-9,15H,10H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUCTWDZBNKSJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}benzamide](/img/structure/B2766640.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766642.png)
![2-Chloro-7-methoxy-3-methylpyrido[1,2-a]pyrimidin-4-one](/img/structure/B2766643.png)









